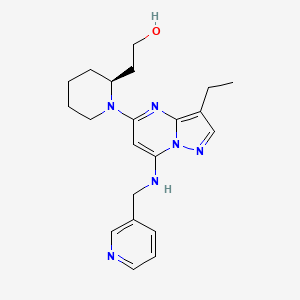

CDK-IN-6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-[(2S)-1-[3-ethyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c1-2-17-15-24-27-19(23-14-16-6-5-9-22-13-16)12-20(25-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12-13,15,18,23,28H,2-4,7-8,10-11,14H2,1H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKFUJKFJMIJDX-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2N=C(C=C(N2N=C1)NCC3=CN=CC=C3)N4CCCCC4CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2N=C(C=C(N2N=C1)NCC3=CN=CC=C3)N4CCCC[C@H]4CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of CDK6 Inhibitors in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 6 (CDK6) is a pivotal regulator of cell cycle progression and its aberrant activity is a hallmark of numerous cancers. This has positioned CDK6 as a prime therapeutic target, leading to the development of small molecule inhibitors that have shown significant promise in clinical settings. This in-depth technical guide delineates the core mechanism of action of CDK6 inhibitors in cancer cells. It explores the canonical CDK6 signaling pathway, the molecular consequences of its inhibition, and the key experimental methodologies used to elucidate these effects. Quantitative data from seminal studies are summarized, and critical signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers and drug development professionals in the field of oncology.

The Central Role of CDK6 in Cell Cycle Proliferation

The progression of a cell through the division cycle is a tightly orchestrated process governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs). CDK6, in partnership with its regulatory subunit, Cyclin D, plays a critical role in the G1 phase of the cell cycle. The primary function of the Cyclin D-CDK6 complex is to phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[1][2][3][4][5] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, effectively blocking the expression of genes required for the transition from the G1 to the S phase, where DNA replication occurs.[6][7]

Upon mitogenic stimulation, Cyclin D levels rise, leading to the formation and activation of the Cyclin D-CDK6 complex.[5][8] This complex then phosphorylates Rb, causing a conformational change that leads to the release of E2F.[4][6] Liberated E2F transcription factors then activate the transcription of a battery of genes essential for S-phase entry, including Cyclin E, Cyclin A, and enzymes involved in DNA synthesis, thereby committing the cell to another round of division.[1] In many cancer cells, this pathway is dysregulated, often through the overexpression of Cyclin D or CDK6, or the loss of endogenous inhibitors like p16INK4a, leading to constitutive Rb phosphorylation and uncontrolled cell proliferation.[1][9][10]

Mechanism of Action of CDK6 Inhibitors

CDK6 inhibitors are small molecules designed to compete with ATP for the binding pocket of CDK6, thereby preventing the kinase from phosphorylating its substrates.[9] By blocking the catalytic activity of CDK6, these inhibitors maintain Rb in its active, hypophosphorylated state.[7] This, in turn, keeps E2F transcription factors sequestered, leading to a halt in the transcription of genes necessary for S-phase entry. The ultimate outcome of this molecular blockade is a robust G1 cell cycle arrest, which inhibits the proliferation of cancer cells.[3][6][8]

Several selective CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have been approved for the treatment of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][11] While these inhibitors target both CDK4 and CDK6 due to the high homology in their ATP-binding pockets, the specific reliance of different cancer types on either kinase can vary.[9]

Beyond simple cell cycle arrest, prolonged exposure to CDK4/6 inhibitors can induce a state resembling cellular senescence, characterized by a durable withdrawal from the cell cycle.[6][8] Furthermore, these inhibitors can modulate other cellular processes, including enhancing the immunogenicity of cancer cells and impacting mitogenic signaling pathways.[8]

Quantitative Analysis of CDK6 Inhibitor Potency

The efficacy of CDK6 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, which represent the concentration of the drug required to inhibit the biochemical activity of the kinase by 50% and the proliferation of cells by 50%, respectively. These values are critical for comparing the potency of different compounds and for predicting their therapeutic window.

| Inhibitor | Target | IC50 (nM) | Cancer Cell Line | GI50 (nM) | Reference |

| Palbociclib (PD-0332991) | CDK4/Cyclin D1 | 11 | MCF-7 (Breast) | 180 | [6] |

| CDK6/Cyclin D3 | 16 | T47D (Breast) | 125 | [12] | |

| Ribociclib (LEE011) | CDK4/Cyclin D1 | 10 | Neuroblastoma (mean) | 307 ± 68 | [6] |

| CDK6/Cyclin D3 | 39 | Kelly (Neuroblastoma) | 150 | [6][12] | |

| Abemaciclib (LY2835219) | CDK4/Cyclin D1 | 2 | Colo-205 (Colon) | 499 | [11] |

| CDK6/Cyclin D3 | 10 | HCT116 (Colon) | 713 | [12] | |

| Selonsertib | CDK6 | 9800 | N/A | N/A | [12] |

Note: IC50 and GI50 values can vary depending on the specific assay conditions and the cancer cell line being tested. The data presented here are representative values from the cited literature.

Key Experimental Protocols for Studying CDK6 Inhibition

The elucidation of the mechanism of action of CDK6 inhibitors relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CDK6/Cyclin D complex.

Principle: A recombinant CDK6/Cyclin D enzyme is incubated with its substrate (a fragment of the Rb protein) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods that detect the consumption of ATP or the generation of ADP.

Generalized Protocol:

-

Reagents and Materials:

-

Recombinant human CDK6/Cyclin D3 enzyme

-

Rb protein substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplate

-

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the CDK6/Cyclin D3 enzyme, Rb substrate, and the test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value for the enzyme). d. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent. f. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). g. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[7]

Cell Proliferation Assay (GI50 Determination)

This assay assesses the effect of a CDK6 inhibitor on the growth and viability of cancer cell lines.

Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor over a period of several days. The number of viable cells at the end of the incubation period is measured to determine the concentration at which cell growth is inhibited by 50%.

Generalized Protocol:

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., MCF-7, T47D)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

-

Procedure: a. Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. Include a DMSO vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). d. Measure cell viability using a suitable method. For example, with the CellTiter-Glo® assay, the reagent is added to the wells, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured. e. Calculate the percent viability relative to the DMSO control. f. Determine the GI50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.[7]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a CDK6 inhibitor.

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer then measures the fluorescence of a large population of individual cells, allowing for the generation of a histogram that depicts the distribution of cells across the cell cycle phases.

Generalized Protocol:

-

Reagents and Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

-

Procedure: a. Treat cells with the CDK6 inhibitor at a relevant concentration for a specific duration (e.g., 24-48 hours). b. Harvest the cells by trypsinization and wash with PBS. c. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. d. Centrifuge the fixed cells to remove the ethanol and wash with PBS. e. Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes. f. Analyze the stained cells using a flow cytometer. g. The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) can be quantified. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.[6]

Mechanisms of Resistance to CDK6 Inhibitors

Despite the clinical success of CDK6 inhibitors, both intrinsic and acquired resistance can limit their efficacy. Understanding these resistance mechanisms is crucial for developing strategies to overcome them.

-

Loss of Rb Function: Since Rb is the primary target of the Cyclin D-CDK6 complex, loss-of-function mutations in the RB1 gene render cells insensitive to CDK6 inhibitors.[13][14] Without a functional Rb protein, the G1/S checkpoint is already abrogated, and the cell cycle progresses independently of CDK6 activity.

-

CDK6 Amplification or Overexpression: Increased levels of CDK6 can titrate out the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect.[13][15][16]

-

Upregulation of Other CDKs and Cyclins: Cancer cells can bypass the G1 block imposed by CDK6 inhibitors by upregulating the activity of other CDK-Cyclin complexes, such as Cyclin E/CDK2, which can also phosphorylate Rb and drive S-phase entry.[16][17]

-

Activation of Alternative Signaling Pathways: Hyperactivation of oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote cell proliferation through CDK6-independent mechanisms.[13][14][16]

Conclusion and Future Directions

CDK6 inhibitors have emerged as a cornerstone of therapy for specific cancer subtypes, primarily by inducing a G1 cell cycle arrest through the inhibition of Rb phosphorylation. The technical guide provided here outlines the fundamental mechanism of action, presents key quantitative data, and details the experimental protocols essential for the continued investigation of these targeted agents. Future research will likely focus on elucidating the non-canonical functions of CDK6, developing more selective CDK6 inhibitors to potentially mitigate off-target effects, and devising rational combination therapies to overcome resistance and broaden the clinical utility of targeting this critical cell cycle kinase. The continued exploration of the intricate molecular signaling governed by CDK6 will undoubtedly pave the way for novel and more effective cancer treatments.

References

- 1. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. onclive.com [onclive.com]

- 4. youtube.com [youtube.com]

- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]

- 14. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]

- 15. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. pharmacytimes.com [pharmacytimes.com]

The Gatekeeper of Proliferation: An In-depth Technical Guide to the Role of CDK6 in the G1-S Phase Transition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 6 (CDK6) is a critical serine/threonine kinase that, in concert with its regulatory partners, the D-type cyclins, plays a pivotal role in orchestrating the transition from the G1 to the S phase of the cell cycle.[1][2][3] This transition represents a point of no return for cellular proliferation, making its regulation a cornerstone of normal tissue homeostasis and a frequent point of dysregulation in cancer.[4] Aberrant CDK6 activity is a hallmark of numerous malignancies, driving uncontrolled cell division and positioning it as a key target for therapeutic intervention.[5][6][7] This technical guide provides a comprehensive examination of the core functions of CDK6 in the G1-S transition, detailing its molecular mechanisms, regulatory networks, and key substrates. We present a synthesis of quantitative data, detailed experimental protocols for studying CDK6 function, and visual representations of the signaling pathways and experimental workflows to empower researchers and drug development professionals in their exploration of this crucial cell cycle regulator.

The Core Mechanism: CDK6 in G1-S Phase Progression

The transition from the G1 (first gap) phase to the S (synthesis) phase is a tightly controlled process that commits a cell to replicate its DNA and subsequently divide. CDK6, in partnership with D-type cyclins (Cyclin D1, D2, and D3), forms an active complex that is instrumental in overcoming the restriction point (R-point) in late G1.[1][2][4]

The canonical pathway initiated by the Cyclin D-CDK6 complex involves the phosphorylation of the Retinoblastoma tumor suppressor protein (pRb).[2][3][8] In its hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, effectively repressing the transcription of genes required for S-phase entry.[9] The Cyclin D-CDK6 complex phosphorylates pRb, leading to a conformational change that disrupts its binding to E2F.[4][8] This initial "hypo-phosphorylation" of pRb by Cyclin D-CDK6 is a critical priming step.[10] Subsequently, Cyclin E-CDK2 further phosphorylates pRb, leading to its "hyper-phosphorylation" and complete inactivation, resulting in the full release and activation of E2F.[3] Activated E2F then drives the transcription of a battery of genes essential for DNA replication, including cyclins E and A, DNA polymerase, and thymidine (B127349) kinase, thus propelling the cell into S phase.[4][9]

Beyond pRb, a growing body of evidence indicates that CDK6 phosphorylates a broader range of substrates involved in cell cycle progression and other cellular processes. One such critical substrate is the Forkhead Box M1 (FOXM1) transcription factor.[11][12] CDK6-mediated phosphorylation of FOXM1 leads to its stabilization and activation, promoting the expression of G1/S phase genes and protecting cancer cells from senescence.[11][12]

Signaling Pathway of CDK6 in G1-S Transition

Caption: The CDK6 signaling pathway driving the G1-S phase transition.

Regulation of CDK6 Activity

The activity of CDK6 is meticulously controlled by a multi-tiered regulatory network to ensure orderly cell cycle progression. This regulation occurs through association with cyclins, phosphorylation events, and binding to CDK inhibitors (CKIs).

-

Cyclin Binding: The primary mode of CDK6 activation is its association with D-type cyclins.[1][2] Mitogenic signals stimulate the synthesis of Cyclin D, which then binds to CDK6, forming the catalytic core of the active kinase complex.[1]

-

Activating Phosphorylation: Full activation of the Cyclin D-CDK6 complex requires phosphorylation on a conserved threonine residue (Thr177 in human CDK6) within the activation loop (T-loop) by the CDK-activating kinase (CAK), which is itself a complex of CDK7, Cyclin H, and MAT1.[1]

-

Inhibition by INK4 Family: The INK4 (Inhibitors of CDK4) family of proteins, which includes p16INK4a, p15INK4b, p18INK4c, and p19INK4d, specifically binds to monomeric CDK4 and CDK6, preventing their association with D-type cyclins.[1] The loss or inactivation of INK4 proteins is a common event in cancer, leading to constitutive CDK6 activation.

-

Inhibition by CIP/KIP Family: The CIP/KIP (CDK interacting protein/Kinase inhibitory protein) family, comprising p21Cip1, p27Kip1, and p57Kip2, can bind to and inhibit the kinase activity of a broad range of cyclin-CDK complexes, including Cyclin D-CDK6.[1] The role of CIP/KIP proteins is complex, as they can also promote the assembly of Cyclin D-CDK4/6 complexes.

Regulatory Network of CDK6

Caption: The regulatory network governing CDK6 activity.

Quantitative Data on CDK6 Activity and Inhibition

Precise quantitative data is essential for understanding the enzymatic properties of CDK6 and for the development of targeted inhibitors. While comprehensive kinetic parameters like Km and Vmax for all CDK6 substrates are not always readily available in a consolidated format, significant data exists for the potency of various small molecule inhibitors.

Table 1: IC50 Values of CDK4/6 Inhibitors

| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4:CDK6 IC50 Ratio | Reference |

| Palbociclib | 9-11 | 15 | ~1:1.5 | [1] |

| Ribociclib | 10 | 39 | ~1:4 | [1] |

| Abemaciclib | 2 | 9.9 | ~1:5 | [1] |

| Cdk4/6-IN-7 | 1.58 | 4.09 | ~1:2.6 | [8] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols for Studying CDK6 Function

A variety of experimental techniques are employed to investigate the role of CDK6 in the G1-S transition. Below are detailed protocols for several key assays.

In Vitro CDK6 Kinase Assay

This assay measures the ability of CDK6 to phosphorylate a substrate in a controlled, cell-free environment.

Materials:

-

Recombinant active Cyclin D-CDK6 enzyme

-

Recombinant substrate protein (e.g., pRb, FOXM1 fragment)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[2]

-

[γ-32P]ATP or cold ATP and a phosphospecific antibody for detection

-

Stop solution (e.g., 4x Laemmli sample buffer)

-

SDS-PAGE gels and Western blotting apparatus or phosphorescence detection system

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the kinase reaction mixture. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Assay Buffer

-

1-5 µg of substrate protein

-

10-100 ng of active Cyclin D-CDK6 enzyme

-

Distilled water to a final volume of 20 µL

-

-

Initiate Reaction: Add 5 µL of ATP solution (containing either [γ-32P]ATP for radioactive detection or cold ATP for Western blot detection) to initiate the reaction. The final ATP concentration is typically near the Km for ATP (e.g., 10-100 µM).

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding 8 µL of 4x Laemmli sample buffer.

-

Detection:

-

Radioactive Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Western Blot Detection: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a phosphospecific antibody against the substrate phosphorylation site of interest, followed by a secondary antibody and chemiluminescent detection.

-

Immunoprecipitation of CDK6

This technique is used to isolate CDK6 and its binding partners from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-CDK6 antibody

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., cell lysis buffer or a less stringent buffer)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Lysis: Lyse cultured cells in ice-cold lysis buffer.

-

Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant with protein A/G beads for 30-60 minutes at 4°C.

-

Immunoprecipitation: Add the anti-CDK6 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against CDK6 and potential interacting partners like Cyclin D or p16.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of individual cells to determine the proportion of cells in each phase of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[8]

Procedure:

-

Cell Harvest: Harvest cells (both adherent and suspension) and wash once with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[8]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

Experimental Workflow for Analyzing CDK6 Inhibition

Caption: A typical experimental workflow to study the effects of CDK6 inhibition.

Conclusion and Future Directions

CDK6 stands as a central regulator of the G1-S phase transition, a critical juncture in the life of a cell. Its intricate regulation and diverse substrate portfolio underscore its importance in both normal physiology and the pathogenesis of cancer. The development of potent and selective CDK4/6 inhibitors has revolutionized the treatment of certain cancers, particularly HR+/HER2- breast cancer, validating CDK6 as a prime therapeutic target.

Future research will likely focus on several key areas:

-

Expanding the Substrate Landscape: A comprehensive understanding of the full complement of CDK6 substrates will provide deeper insights into its non-canonical roles beyond cell cycle control, such as in transcription, metabolism, and angiogenesis.

-

Mechanisms of Resistance: A significant clinical challenge is the emergence of resistance to CDK4/6 inhibitors. Elucidating the molecular mechanisms of resistance will be crucial for developing strategies to overcome it, including combination therapies.

-

Developing Selective CDK6 Inhibitors: While current inhibitors target both CDK4 and CDK6, the development of inhibitors with greater selectivity for CDK6 may offer improved therapeutic windows and reduced off-target effects.

By continuing to unravel the complexities of CDK6 biology, the scientific community will be better equipped to devise more effective and durable therapeutic strategies for a wide range of human diseases driven by aberrant cell proliferation.

References

- 1. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.es [promega.es]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchportal.lih.lu [researchportal.lih.lu]

- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 7. CDK6 kinase activity is required for thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Charting the Multi-level Molecular Response to Palbociclib in ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Systematic Screen for CDK4/6 Substrates Links FOXM1 Phosphorylation to Senescence Suppression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A systematic screen for CDK4/6 substrates links FOXM1 phosphorylation to senescence suppression in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Novel CDK6 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 6 (CDK6), in partnership with D-type cyclins, plays a crucial role in regulating the G1-S phase transition of the cell cycle.[1] Its primary function involves the phosphorylation of the retinoblastoma protein (pRb), which in its hypophosphorylated state, sequesters E2F transcription factors, thereby halting cell cycle progression.[2] Phosphorylation of pRb by the CDK4/6-cyclin D complex releases E2F, initiating the transcription of genes necessary for DNA synthesis and entry into the S phase.[1] In a significant portion of human cancers, the CDK6 pathway is hyperactivated, leading to uncontrolled cellular proliferation, making it a prime target for therapeutic intervention.[3] The development of selective CDK6 inhibitors has marked a significant advancement in oncology, particularly in the treatment of hormone receptor-positive (HR+)/HER2-negative breast cancer.[3][4] This guide provides an in-depth overview of the discovery and development of novel CDK6 inhibitors, detailing key compounds, experimental protocols, and the underlying biological pathways.

The CDK6 Signaling Pathway

The canonical CDK6 signaling pathway is a central regulator of cell cycle progression. Mitogenic signals, such as growth factors, lead to the upregulation of D-type cyclins, which then bind to and activate CDK6.[2] The active CDK6-cyclin D complex phosphorylates pRb, disrupting its association with the E2F transcription factor.[1] Liberated E2F then promotes the transcription of genes essential for the G1 to S phase transition.[1] This pathway is tightly regulated by endogenous inhibitors, such as the INK4 family of proteins (e.g., p16INK4a), which specifically bind to and inhibit CDK4 and CDK6.[5]

Novel CDK6 Inhibitors: A Quantitative Overview

The development of CDK6 inhibitors has evolved from non-selective, first-generation compounds to highly selective third-generation molecules with improved efficacy and safety profiles.[4][6] The table below summarizes the in vitro inhibitory activities of several key CDK6 inhibitors.

| Compound Name | CDK6 IC50 (nM) | CDK4 IC50 (nM) | Other Kinase IC50 (nM) | Selectivity Notes | Reference(s) |

| Palbociclib (PD-0332991) | 16 | 11 | No activity against CDK1/2/5, EGFR, etc. | Highly selective for CDK4/6. | [7][8] |

| Ribociclib (LEE011) | 39 | 10 | - | Highly specific for CDK4/6. | [7][8] |

| Abemaciclib | 10 | 2 | - | Selective for CDK4/6. | [7][8] |

| Trilaciclib | 4 (CDK6/cyclin D3) | 1 (CDK4/cyclin D1) | - | Highly potent and selective for CDK4/6. | [7] |

| Lerociclib (G1T38) | 2 | 1 | CDK9: 28 | Potent and selective for CDK4/6 over CDK9. | [7] |

| PF-06873600 | 0.1 (Ki) | 1.2 (Ki) | CDK2: 0.1 (Ki) | Potent inhibitor of CDK2, CDK4, and CDK6. | [7] |

| ZINC585291674 | 111.78 | 184.14 | - | Identified through in silico screening. | [9][10] |

| Compound 13 (Hengrui) | 12 | 12 | CDK1/2: >1000, CDK9: 4026 | High selectivity for CDK4/6 over other CDKs. | [6] |

| Compound 14 (CPU) | 18 | 13 | - | High selectivity for CDK4/6. | [6] |

Experimental Protocols for CDK6 Inhibitor Development

A typical workflow for the discovery and characterization of novel CDK6 inhibitors involves a series of in vitro biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CDK6 Signaling Pathways in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers, characterized by rapid cell proliferation and diffuse infiltration of the brain. A key driver of this uncontrolled cell division is the dysregulation of the cell cycle machinery. Cyclin-dependent kinase 6 (CDK6), a critical regulator of the G1-S phase transition, has emerged as a significant oncogene and a promising therapeutic target in a subset of glioblastomas. This technical guide provides a comprehensive overview of the core CDK6 signaling pathways in glioblastoma, detailing its upstream regulators, downstream effectors, and crosstalk with other critical cellular pathways. Furthermore, it summarizes key quantitative data on pathway alterations and inhibitor sensitivity, presents detailed experimental protocols for studying CDK6 in a laboratory setting, and offers visualizations of the complex signaling networks.

The Canonical CDK6 Signaling Pathway in Cell Cycle Control

Cyclin-dependent kinase 6 (CDK6) is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle.[1] Its primary function is to control the restriction point in the G1 phase, the point at which a cell commits to entering the S phase and undergoing DNA replication. The activity of CDK6 is tightly regulated by its binding to D-type cyclins (Cyclin D1, D2, and D3).[2]

The canonical CDK6 signaling pathway is centered on the phosphorylation of the Retinoblastoma tumor suppressor protein (pRb).[1][3] In its hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry.[3][4] Upon mitogenic stimulation, Cyclin D levels rise, leading to the formation of active Cyclin D-CDK6 complexes.[2] This complex then phosphorylates pRb, causing a conformational change that leads to the release of E2F transcription factors.[3][4] Liberated E2F proteins then activate the transcription of target genes, such as those encoding Cyclin E, Cyclin A, and enzymes involved in DNA synthesis, ultimately driving the cell into the S phase.[4]

This critical cell cycle checkpoint is further regulated by endogenous CDK inhibitors (CKIs). The INK4 family of proteins (p16INK4a, p15INK4b, p18INK4c, and p19INK4d) specifically binds to and inhibits CDK4 and CDK6, preventing their association with Cyclin D and subsequent pRb phosphorylation.[5][6]

Dysregulation of the CDK6 Pathway in Glioblastoma

The CDK6 signaling pathway is frequently dysregulated in glioblastoma, contributing to the hallmark of uncontrolled cell proliferation.[5][7] This dysregulation occurs through various genetic and epigenetic alterations that lead to the hyperactivation of CDK6 and the inactivation of its negative regulators.

Several key alterations have been identified through large-scale genomic studies such as The Cancer Genome Atlas (TCGA):

-

Homozygous deletion of CDKN2A/B: This is the most common alteration, occurring in over 50% of GBM tumors.[7][8] The CDKN2A locus encodes both p16INK4a and p14ARF, a tumor suppressor that stabilizes p53. Loss of p16INK4a removes a critical brake on CDK4/6 activity.

-

Amplification of CDK4: This is observed in 15-20% of GBMs and leads to increased levels of CDK4 protein, promoting the formation of active Cyclin D-CDK4 complexes.[5][7]

-

Amplification of CDK6: While less frequent than CDK4 amplification (around 2%), CDK6 amplification is also a driving event in a subset of glioblastomas.[5][8]

-

Homozygous deletion or mutation of RB1: This occurs in approximately 7-10% of GBMs and renders the cell insensitive to the growth-inhibitory effects of pRb, making the cell cycle progression independent of CDK4/6 activity.[5][7]

-

Codeletion of CDKN2A and CDKN2C: This is a less common event but has been shown to be a strong predictor of sensitivity to CDK4/6 inhibitors.[9]

These alterations are not mutually exclusive and often co-occur, leading to a robust and sustained proliferative signal. The proneural subtype of glioblastoma, in particular, has been shown to be more vulnerable to CDK4/6 inhibition, often characterized by high CDK6 expression and an intact RB1 gene.[5][10]

Table 1: Frequency of Key Genetic Alterations in the CDK6 Pathway in Glioblastoma

| Gene Alteration | Frequency in GBM | Consequence | Reference(s) |

| Homozygous Deletion of CDKN2A/B | >50% | Loss of p16INK4a, a key inhibitor of CDK4/6 | [7][8] |

| Amplification of CDK4 | 15-20% | Increased CDK4 protein levels and activity | [5][7] |

| Amplification of CDK6 | ~2% | Increased CDK6 protein levels and activity | [5][8] |

| Deletion/Mutation of RB1 | ~7-10% | Loss of pRb function, leading to uncontrolled E2F activity | [5][7] |

| Codeletion of CDKN2A and CDKN2C | ~6.3% | Loss of two key CDK4/6 inhibitors | [9] |

Upstream Regulators and Downstream Effectors of CDK6 in Glioblastoma

Beyond the canonical pathway, the activity and function of CDK6 in glioblastoma are influenced by a network of upstream signals and impact a variety of downstream processes.

Upstream Regulators:

-

MicroRNAs (miRNAs): Several miRNAs have been shown to regulate CDK6 expression. For instance, miR-124a has been reported to downregulate CDK6, and its loss in glioblastoma can lead to increased CDK6 levels and proliferation.[11] Conversely, the miR-17~92 cluster, which is highly expressed in proneural GBM, is regulated by E2F1, creating a potential feedback loop.[5][10]

-

Growth Factor Signaling: Mitogenic signaling pathways, such as those activated by epidermal growth factor (EGF) and platelet-derived growth factor (PDGF), are frequently hyperactivated in glioblastoma and lead to the upregulation of Cyclin D, the obligate binding partner for CDK6.

Downstream Effectors and Non-Canonical Functions:

While pRb is the primary substrate of CDK6 in cell cycle control, emerging evidence points to other "non-canonical" functions of CDK6 in cancer:

-

Transcriptional Regulation: CDK6 can directly phosphorylate and regulate the activity of transcription factors other than pRb, influencing gene expression programs related to angiogenesis and cell survival.[1][2] For example, CDK6 can upregulate the transcription of vascular endothelial growth factor A (VEGF-A) in conjunction with c-Jun.[12]

-

DNA Damage Response: CDK6 has been implicated in the cellular response to DNA damage, although its precise role is still under investigation.

-

Stem Cell Self-Renewal: In the context of glioma stem cells (GSCs), which are thought to drive tumor recurrence and therapy resistance, CDKs, including CDK6, play roles in regulating self-renewal properties.[13]

Crosstalk with Other Signaling Pathways: The mTOR Connection

The CDK6 pathway does not operate in isolation. There is significant crosstalk with other critical signaling networks in glioblastoma, most notably the PI3K/AKT/mTOR pathway, which is also frequently dysregulated.

Recent studies have revealed a synergistic effect when combining CDK4/6 inhibitors with mTOR inhibitors.[14][15][16][17] The rationale for this combination is multifaceted:

-

Reciprocal Feedback: Inhibition of CDK4/6 can lead to a compensatory activation of the mTOR pathway.[15][17] Conversely, mTOR inhibition can lead to the activation of the Ras/Erk pathway, which can be counteracted by CDK4/6 inhibitors.[15][17]

-

Metabolic Disruption: The combination of CDK4/6 and mTOR inhibition has been shown to strongly disrupt glioblastoma cell metabolism, leading to apoptosis.[15][18]

-

Enhanced Drug Delivery: The mTOR inhibitor everolimus (B549166) has been found to increase the brain concentration of the CDK4/6 inhibitor palbociclib, potentially overcoming the challenge of the blood-brain barrier.[15][17]

Therapeutic Targeting of CDK6 in Glioblastoma

The central role of CDK6 in driving proliferation has made it an attractive therapeutic target. Several small molecule inhibitors of CDK4/6, such as palbociclib, ribociclib, and abemaciclib, have been developed and are approved for the treatment of other cancers, notably HR-positive breast cancer.[4] These inhibitors are also under investigation for the treatment of glioblastoma.[5]

-

Mechanism of Action: CDK4/6 inhibitors are ATP-competitive inhibitors that bind to the kinase domain of CDK4 and CDK6, preventing their catalytic activity.[4] This leads to a decrease in pRb phosphorylation, subsequent G1 cell cycle arrest, and an inhibition of tumor cell proliferation.[4][19]

-

Predictive Biomarkers: A key challenge in the clinical application of CDK4/6 inhibitors in glioblastoma is identifying patients who are most likely to respond. Several potential biomarkers have been proposed:

-

Intact RB1: A functional pRb protein is essential for the efficacy of CDK4/6 inhibitors, as it is the primary target of their action.[7] Tumors with loss-of-function mutations in RB1 are generally resistant.[5]

-

High CDK6 Expression: Glioblastoma, particularly the proneural subtype, with high levels of CDK6 expression may be more dependent on this kinase for proliferation and thus more sensitive to its inhibition.[5][10]

-

Low CDK4 Expression: Some studies suggest that high CDK4 expression may be a marker of resistance to palbociclib, even in proneural glioblastoma.[5][8]

-

Absence of p16INK4a: Loss of this endogenous inhibitor leads to a greater reliance on CDK4/6 for cell cycle progression, potentially increasing sensitivity to CDK4/6 inhibitors.[6]

-

Codeletion of CDKN2A and CDKN2C: As mentioned previously, this genetic signature has been identified as a strong predictor of sensitivity.[9]

-

Table 2: In Vitro Sensitivity of Glioblastoma Cell Lines to CDK4/6 Inhibitors

| Cell Line | Glioblastoma Subtype | Key Genetic Features | Palbociclib IC50 (µM) | Reference(s) |

| G44 | Proneural | High CDK6, Intact RB1 | Sensitive | [5] |

| G464 | Proneural | High CDK4, Absent RB1 | Resistant | [5] |

| G528 | Proneural | High CDK4, Absent RB1 | Resistant | [5] |

| CCF-STTG1 | N/A | CDK6 amplification | Sensitive | [7] |

| DBTRG-05MG | N/A | Rb-proficient | Sensitive | [7] |

| LN229 | N/A | Rb-proficient | Sensitive | [7] |

| U87MG | N/A | Rb-proficient | Sensitive | [7] |

| 42MGBA | N/A | Rb-deficient | Resistant | [7] |

Note: "Sensitive" and "Resistant" are qualitative descriptions from the source literature; specific IC50 values may vary between studies.

Mechanisms of Resistance to CDK4/6 Inhibition

Despite the promise of CDK4/6 inhibitors, both intrinsic and acquired resistance are significant clinical challenges. Several mechanisms of resistance have been elucidated:

-

Loss of Rb Function: As the primary target of CDK4/6, loss or inactivation of pRb bypasses the need for CDK4/6-mediated phosphorylation, rendering the inhibitors ineffective.[20][21]

-

Upregulation of Cyclin E and CDK2 Activity: Increased expression of Cyclin E and subsequent activation of CDK2 can phosphorylate pRb independently of CDK4/6, thereby overcoming the G1 arrest induced by CDK4/6 inhibitors.[20]

-

CDK6 Overexpression: Increased levels of CDK6 can sometimes overcome the inhibitory effects of the drug.[20]

-

Activation of Alternative Signaling Pathways: Upregulation of pathways such as the PI3K/AKT/mTOR pathway can provide alternative routes for cell proliferation and survival, thereby circumventing the effects of CDK4/6 inhibition.[12]

-

Loss of FAT1 Tumor Suppressor: Loss of FAT1 has been implicated in resistance by promoting the elevation of CDK6 expression.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate CDK6 signaling in glioblastoma.

Western Blotting for CDK6 and Phospho-Rb

This protocol is for assessing the protein levels of CDK6 and the phosphorylation status of its key substrate, pRb.

Materials:

-

Glioblastoma cell lines or tumor tissue lysates

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-CDK6, anti-pRb (total), anti-phospho-pRb (Ser807/811)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer. For tumor tissue, homogenize in RIPA buffer.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[19]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[19]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the ratio of phospho-pRb to total pRb upon treatment with a CDK6 inhibitor indicates target engagement.

Cell Viability Assay for CDK4/6 Inhibitors

This protocol is for determining the effect of CDK4/6 inhibitors on the proliferation of glioblastoma cell lines.

Important Consideration: CDK4/6 inhibitors induce a cytostatic effect (G1 arrest) rather than a cytotoxic effect. Therefore, metabolic-based assays (e.g., MTT) may not accurately reflect the anti-proliferative effect. DNA-based assays or direct cell counting are recommended.[19]

Materials:

-

Glioblastoma cell lines

-

CDK4/6 inhibitor (e.g., palbociclib)

-

96-well plates

-

CyQUANT® Direct Cell Proliferation Assay kit or similar DNA-based assay

-

Microplate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the CDK4/6 inhibitor or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 5 days).[5]

-

Assay: On the day of analysis, perform the CyQUANT® assay according to the manufacturer's instructions. This typically involves adding a detection reagent that contains a DNA-binding dye.[19]

-

Measurement: Measure the fluorescence intensity using a microplate reader.[19]

-

Data Analysis: Subtract the background fluorescence from no-cell control wells. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of the drug concentration to determine the IC50 value.[19]

Immunohistochemistry for CDK6 in Glioblastoma Tissue

This protocol is for visualizing the expression and localization of CDK6 in formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections.

Materials:

-

FFPE glioblastoma tissue sections on slides

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide solution to block endogenous peroxidases

-

Blocking serum

-

Primary antibody: anti-CDK6

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin (B73222) counterstain

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

-

Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide solution.

-

Blocking: Apply blocking serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the anti-CDK6 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody.

-

Signal Amplification: Incubate with a streptavidin-HRP conjugate.

-

Chromogen Development: Apply DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Analysis: Examine the slides under a microscope to assess the intensity and localization of CDK6 staining in the tumor cells.

Conclusion

The CDK6 signaling pathway represents a critical node in the complex network of molecular alterations that drive glioblastoma. Its frequent dysregulation, particularly in specific molecular subtypes, underscores its importance as both a biomarker and a therapeutic target. While the development of CDK4/6 inhibitors has provided a new therapeutic avenue, challenges related to patient selection and resistance mechanisms remain. A deeper understanding of the intricate regulation of CDK6, its non-canonical functions, and its crosstalk with other signaling pathways will be essential for the development of more effective and personalized treatment strategies for glioblastoma patients. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore the role of CDK6 in this devastating disease.

References

- 1. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-canonical functions of cell cycle cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CDK4/6 Inhibitor PD0332991 in Glioblastoma Treatment: Does It Have a Future? [frontiersin.org]

- 5. CDK4/6 inhibition is more active against the glioblastoma proneural subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p16-Cdk4-Rb axis controls sensitivity to a cyclin-dependent kinase inhibitor PD0332991 in glioblastoma xenograft cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic inhibition of cdk4/6 arrests the growth of glioblastoma multiforme intracranial xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. NT-20: TARGETING CDK4 AND 6 IN THE CLASSICAL SUBTYPE OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Off the Clock: the Non-canonical Roles of Cyclin-Dependent Kinases in Neural and Glioma Stem Cell Self-Renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Combined CDK4/6 mTOR inhibition is synergistic against glioblastoma via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined CDK4/6 and mTOR Inhibition Is Synergistic against Glioblastoma via Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.psu.edu [pure.psu.edu]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Targeting CDK6 in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 6 (CDK6) has emerged as a critical therapeutic target in various forms of leukemia. Beyond its canonical role in cell cycle progression, CDK6 possesses distinct, non-redundant functions in the pathobiology of leukemogenesis, particularly in the maintenance and activation of leukemic stem cells (LSCs). This technical guide provides an in-depth overview of the therapeutic rationale for targeting CDK6, summarizing key preclinical data, outlining detailed experimental protocols for assessing CDK6 inhibitor activity, and visualizing the complex signaling networks in which CDK6 is a central node. The presented data and methodologies aim to equip researchers and drug development professionals with the necessary information to advance the investigation and clinical application of CDK6 inhibitors in leukemia.

The Role of CDK6 in Leukemogenesis

CDK6, along with its homolog CDK4, is a key regulator of the G1-S phase transition of the cell cycle. However, in the context of leukemia, its functions extend beyond cell cycle control.

-

Leukemic Stem Cell Activation: CDK6 is essential for the activation of both hematopoietic stem cells (HSCs) and leukemic stem cells (LSCs)[1][2][3][4]. A pivotal mechanism involves the transcriptional suppression of the early growth response 1 (Egr1) protein[1][2][3]. In the absence of CDK6, Egr1 expression is upregulated, leading to a block in stem cell proliferation, particularly under leukemic stress. This provides a therapeutic window to target LSCs while potentially sparing normal HSCs[3].

-

Subtype-Specific Dependencies:

-

MLL-Rearranged Acute Myeloid Leukemia (AML): In AML with mixed-lineage leukemia (MLL) gene rearrangements, MLL-fusion proteins directly bind to the CDK6 locus, driving its expression. These leukemias exhibit a strong dependency on CDK6, but not CDK4, for their proliferation and survival[5][6][7][8]. Inhibition of CDK6 in this context induces myeloid differentiation and growth arrest[5][9].

-

FLT3-ITD AML: AML harboring internal tandem duplications of the FMS-like tyrosine kinase 3 (FLT3-ITD) gene are highly dependent on CDK6 for their proliferation[6][10]. The oncogenic FLT3-ITD signaling cascade upregulates CDK6 expression through the SRC-family kinase HCK[6][10]. This creates a rationale for the dual targeting of FLT3 and CDK6[9][11][12].

-

T-Cell Acute Lymphoblastic Leukemia (T-ALL): CDK6 plays a crucial role in the development of T-ALL, particularly in cases driven by Notch signaling[13][14]. Genetic ablation of CDK6 confers resistance to Notch-induced T-ALL, and pharmacological inhibition of CDK4/6 can trigger apoptosis in T-ALL cells[13].

-

Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL): The growth and survival of Ph+ ALL cells are dependent on the MYB transcription factor, which in turn transcriptionally upregulates CDK6[15][16]. Targeting CDK6 with inhibitors has demonstrated preclinical efficacy in Ph+ ALL models[15][16].

-

-

Kinase-Dependent and -Independent Functions: CDK6 exerts both kinase-dependent and -independent functions. While its kinase activity is crucial for cell cycle progression through the phosphorylation of the retinoblastoma protein (pRb), its kinase-independent scaffolding and transcriptional regulatory roles are also vital in leukemogenesis[17][18][19]. Current small molecule inhibitors primarily target the ATP-binding pocket, thus inhibiting the kinase function.

Quantitative Data on CDK6 Inhibitors in Leukemia

The following tables summarize the in vitro potency of three prominent CDK4/6 inhibitors—palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072)—across a panel of leukemia cell lines.

Table 1: IC50 Values of Palbociclib in Leukemia and Lymphoma Cell Lines

| Cell Line | Leukemia/Lymphoma Subtype | Dominant CDK Dependence | Palbociclib IC50 (µM) | Reference |

| MOLM-13 | AML | CDK6 | 0.047 ± 0.025 | [20] |

| REH | B-ALL | CDK6 | 0.060 ± 0.017 | [20] |

| SEM | B-ALL | CDK6 | 0.087 ± 0.028 | [20] |

| JeKo-1 | Mantle Cell Lymphoma | CDK4 | 0.072 ± 0.033 | [20] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | CDK6 | 0.089 ± 0.032 | [20] |

| KB-3-1 | (Parental) | - | 5.014 | [4] |

| SW620 | (Parental) | - | 3.921 | [4] |

| HEK293/pcDNA3.1 | (Parental) | - | 4.071 | [4] |

Table 2: IC50 Values of Ribociclib in Leukemia and Lymphoma Cell Lines

| Cell Line | Leukemia/Lymphoma Subtype | Dominant CDK Dependence | Ribociclib IC50 (µM) | Reference |

| MOLM-13 | AML | CDK6 | 0.365 ± 0.062 | [20] |

| REH | B-ALL | CDK6 | 1.030 ± 0.246 | [20] |

| SEM | B-ALL | CDK6 | 1.484 ± 0.215 | [20] |

| JeKo-1 | Mantle Cell Lymphoma | CDK4 | 0.143 ± 0.087 | [20] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | CDK6 | 0.948 ± 0.053 | [20] |

| NB4 | AML | - | 0.549 | [9] |

| TALL-1 | T-ALL | - | 0.842 | [9] |

| KASUMI-1 | AML | - | 1.743 | [9] |

Table 3: IC50 Values of Abemaciclib in Leukemia and Lymphoma Cell Lines

| Cell Line | Leukemia/Lymphoma Subtype | Dominant CDK Dependence | Abemaciclib IC50 (µM) | Reference |

| MOLM-13 | AML | CDK6 | 0.057 ± 0.021 | [20] |

| REH | B-ALL | CDK6 | 0.072 ± 0.006 | [20] |

| SEM | B-ALL | CDK6 | 0.162 ± 0.037 | [20] |

| JeKo-1 | Mantle Cell Lymphoma | CDK4 | 0.020 ± 0.009 | [20] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | CDK6 | 0.066 ± 0.025 | [20] |

| MV4-11 | AML | - | Induces G1 arrest at ≥0.320 | [13] |

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving CDK6 in Leukemia

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways where CDK6 plays a pivotal role in leukemogenesis.

Experimental Workflows

The following diagrams illustrate common experimental workflows for evaluating CDK6 inhibitors in leukemia research.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a CDK6 inhibitor.

Materials:

-

Leukemia cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

CDK6 inhibitor stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of the CDK6 inhibitor in complete medium. Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value[5].

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of CDK6 inhibitors on cell cycle distribution.

Materials:

-

Leukemia cells treated with CDK6 inhibitor or vehicle

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1x10^6 cells by centrifugation (300 x g for 5 minutes).

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use a low flow rate for better resolution.

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases[3][21][22].

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by CDK6 inhibitors.

Materials:

-

Leukemia cells treated with CDK6 inhibitor or vehicle

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest 1-5x10^5 cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations[23][24].

Western Blot Analysis for pRb and CDK6

This protocol is for assessing the phosphorylation status of Rb and the expression of CDK6.

Materials:

-

Leukemia cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pRb (Ser780), anti-total Rb, anti-CDK6, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse treated cells in RIPA buffer. Determine protein concentration using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and boil for 5 minutes.

-

SDS-PAGE: Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system[25][26][27][28].

Conclusion and Future Directions

The selective targeting of CDK6 represents a highly promising therapeutic strategy for various leukemia subtypes, particularly those driven by MLL rearrangements and FLT3-ITD mutations. The distinct dependencies of these leukemias on CDK6 provide a clear rationale for the clinical investigation of CDK6 inhibitors. Future research should focus on:

-

Development of Selective CDK6 Inhibitors: To minimize off-target effects associated with dual CDK4/6 inhibition, the development of highly selective CDK6 inhibitors is warranted.

-

Combination Therapies: Exploring rational combinations of CDK6 inhibitors with other targeted agents (e.g., FLT3 inhibitors, BCL2 inhibitors) or standard chemotherapy to enhance efficacy and overcome resistance.

-

Biomarker Discovery: Identifying reliable biomarkers to predict which patients are most likely to respond to CDK6-targeted therapies.

-

Understanding Resistance Mechanisms: Further elucidation of the mechanisms of both intrinsic and acquired resistance to CDK6 inhibitors to devise strategies to circumvent them.

This technical guide provides a solid foundation for researchers to build upon in the collective effort to translate the therapeutic potential of targeting CDK6 into tangible clinical benefits for patients with leukemia.

References

- 1. Rational drug combinations with CDK4/6 inhibitors in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Requirement for CDK6 in MLL-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug: Ribociclib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 10. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Abemaciclib | LY2835219 | CDK4/6 inhibitor | TargetMol [targetmol.com]

- 14. ashpublications.org [ashpublications.org]

- 15. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting CDK6 and BCL2 exploits the “MYB addiction” of Ph+ acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | CDK6 Is a Potential Prognostic Biomarker in Acute Myeloid Leukemia [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 24. Inhibition of CDK4/6 and autophagy synergistically induces apoptosis in t(8;21) acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Structural Cornerstone of Selective CDK6 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide illuminates the structural basis for the selective inhibition of Cyclin-Dependent Kinase 6 (CDK6), a critical regulator of cell cycle progression and a key target in oncology. By dissecting the molecular architecture of CDK6 and its interactions with selective inhibitors, we provide a comprehensive resource for the rational design and development of next-generation cancer therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental frameworks to facilitate a deeper understanding of CDK6-targeted drug discovery.

Quantitative Analysis of Selective CDK6 Inhibitors

The development of selective CDK6 inhibitors requires a thorough understanding of their potency and selectivity against other kinases, particularly the closely related CDK4. The following tables summarize the in vitro inhibitory activities of prominent CDK4/6 inhibitors.

Table 1: Inhibitory Potency (IC50/Ki in nM) of Approved CDK4/6 Inhibitors

| Inhibitor | CDK4 IC50/Ki (nM) | CDK6 IC50/Ki (nM) | CDK1 IC50/Ki (nM) | CDK2 IC50/Ki (nM) | CDK9 IC50/Ki (nM) | Reference |

| Palbociclib (B1678290) (PD-0332991) | 11 | 16 | >10,000 | >10,000 | - | |

| Ribociclib (LEE011) | 10 | 39 | - | - | - | |

| Abemaciclib (LY2835219) | 2 | 10 | - | - | - |

Table 2: Selectivity Profile of Representative CDK Inhibitors

| Inhibitor | Target Kinases | Non-Target Kinases (IC50 > 1 µM) | Reference |

| Palbociclib | CDK4, CDK6 | CDK1, CDK2, CDK5, EGFR, FGFR, PDGFR, InsR | |

| Ribociclib | CDK4, CDK6 | Wide panel of other kinases | |

| Abemaciclib | CDK4, CDK6 | Selectivity against a broad range of kinases, though with some off-target effects at higher concentrations |

The Structural Basis of CDK6 Selectivity

The high degree of homology between CDK4 and CDK6, particularly within the ATP-binding pocket (approximately 92% identity), presents a significant challenge for designing selective inhibitors. However, subtle yet crucial differences in the amino acid composition of this pocket are exploited by selective inhibitors to achieve their specificity.

Key structural differences between CDK4 and CDK6 that influence inhibitor binding include variations in the hinge region and the pocket adjacent to the gatekeeper residue. For instance, analysis of co-crystal structures of CDK6 with inhibitors like palbociclib reveals that the pyrido[2,3-d]pyrimidin-7-one scaffold forms critical hydrogen bonds with the hinge region of the kinase. The orientation of the inhibitor is influenced by small conformational differences between CDK2 and CDK6, leading to steric clashes in CDK2 but not in CDK6.

Specifically, the presence of a histidine (His100 in CDK6) versus a phenylalanine (Phe82 in CDK2) in the hinge region contributes to this selectivity. Furthermore, differences in the residues within the ATP binding site between CDK4 and CDK6, though minor, can be leveraged to achieve preferential inhibition.

Experimental Protocols

The determination of inhibitor potency, selectivity, and the structural basis of interaction relies on a suite of biochemical and biophysical techniques. Below are generalized methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase, and the ability of an inhibitor to block this process.

Materials:

-

Purified, active CDK6/cyclin D complex

-

Histone H1 as a substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Test inhibitors dissolved in DMSO

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, purified CDK6/cyclin D, and the histone H1 substrate.

-

Add the test inhibitor at various concentrations to the reaction mixture. A no-inhibitor control (DMSO only) and a no-enzyme control are included.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

-

Dry the plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

X-Ray Crystallography of CDK6-Inhibitor Complexes

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode of the inhibitor.

Procedure:

-

Protein Expression and Purification: Express recombinant human CDK6 and a cyclin partner (e.g., Cyclin D1) in a suitable expression system (e.g., insect cells or E. coli). Purify the proteins to homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

-

Complex Formation: Mix the purified CDK6 and cyclin proteins in a stoichiometric ratio to form the active complex.

-

Crystallization:

-

Concentrate the CDK6/cyclin D complex to a suitable concentration (e.g., 5-10 mg/mL).

-

Add the selective inhibitor in a slight molar excess.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with a wide range of commercially available crystallization screens. This involves mixing the protein-inhibitor complex with a precipitant solution and allowing it to equilibrate.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) and then flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using molecular replacement, using a known CDK structure as a search model.

-

Build and refine the model of the CDK6-inhibitor complex against the experimental data, including the placement of the inhibitor in the electron density map. . Validate the final structure for geometric and stereochemical quality.

-

Visualizing Key Pathways and Processes